molecular formula C24H24N2O3 B2846686 4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide CAS No. 1706341-36-7

4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide

Cat. No.: B2846686
CAS No.: 1706341-36-7
M. Wt: 388.467
InChI Key: LCOHLUVVJUEAEI-UHFFFAOYSA-N
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Description

4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide is an organic compound with the molecular formula C24H24N2O3 and a molecular weight of 388.467 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Suzuki–Miyaura coupling reaction, due to its efficiency and scalability, is likely a preferred method for industrial production.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-((Tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
  • 2-(4-Bromophenoxy)tetrahydro-2H-pyran
  • (4-((Tetrahydro-2H-pyran-2-yl)oxy)phenyl)boronic acid

Uniqueness

4-phenyl-N-{[3-(pyridin-2-yloxy)phenyl]methyl}oxane-4-carboxamide is unique due to its specific structural features, such as the presence of a pyridin-2-yloxy group and a tetrahydro-2H-pyran ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-phenyl-N-[(3-pyridin-2-yloxyphenyl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c27-23(24(12-15-28-16-13-24)20-8-2-1-3-9-20)26-18-19-7-6-10-21(17-19)29-22-11-4-5-14-25-22/h1-11,14,17H,12-13,15-16,18H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOHLUVVJUEAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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